Despropoxy Ethoxy Udenafil

Overview

Description

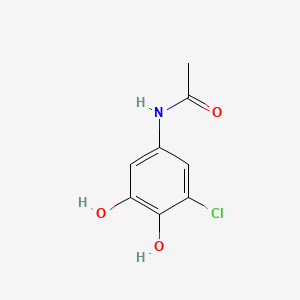

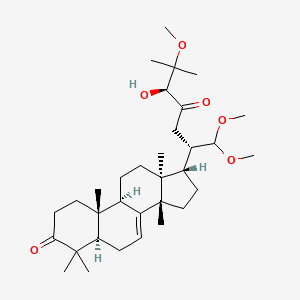

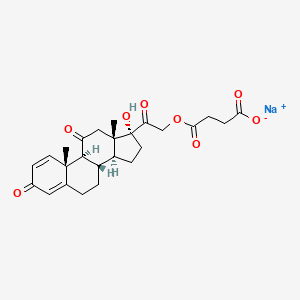

Despropoxy Ethoxy Udenafil is an impurity of Udenafil . Udenafil is a PDE5 inhibitor used for the treatment of erectile dysfunction . The IUPAC name of this compound is 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide .

Molecular Structure Analysis

The molecular formula of this compound is C24H34N6O4S . It has a molecular weight of 502.64 . The InChI key is PSPSFLPHYGXVSM-UHFFFAOYSA-N .Scientific Research Applications

Pharmacokinetic Interactions

Despropoxy Ethoxy Udenafil (Udenafil) has been studied for its pharmacokinetic interactions with other drugs. For instance, a study conducted on healthy male subjects revealed that Udenafil had no clinically significant pharmacokinetic interactions with Dapoxetine, a serotonin transport inhibitor. This implies that Udenafil maintains its pharmacokinetic profile even when administered with certain other medications, showcasing its potential for use in multi-drug regimens without significant drug-drug interactions (Kim et al., 2015).

Cellular Effects

Research has also delved into the cellular effects of Udenafil. A study on human vascular endothelial cells (VEC) and vascular smooth muscle cells (VSMC) found that Udenafil inhibited the survival and growth of both cell types in a concentration-dependent manner. At certain concentrations, Udenafil was shown to inhibit VSMC proliferation significantly more than VEC proliferation, suggesting its potential application in strategies to prevent vascular restenosis while minimizing the inhibition of VEC survival and growth, such as in drug-eluting stents (DES) (Fang et al., 2014).

Metabolic and Mitochondrial Function

Udenafil has also been associated with metabolic benefits, particularly in enhancing insulin sensitivity. A study on adipocytes found that Udenafil enhanced the insulin signaling pathway, increased basal mitochondrial oxygen consumption rate, maximal oxidative phosphorylation (OxPhos) capacity, and OxPhos gene expression. This suggests that Udenafil may improve insulin sensitivity by enhancing mitochondrial function, indicating potential therapeutic applications for metabolic disorders such as type 2 diabetes (Yu et al., 2017).

Hair Growth Stimulation

Interestingly, Udenafil has been researched for its potential in stimulating hair growth. A study showed that Udenafil-treated adipose-derived stem cells (ASCs) accelerated the transition from the telogen to anagen phase in hair growth when injected subcutaneously. The study suggests that Udenafil stimulates ASC motility and increases the secretion of growth factors, promoting hair growth via the ERK and NFκB pathways. This provides a potential application of Udenafil in hair growth treatments (Choi & Sung, 2019).

Mechanism of Action

Target of Action

Despropoxy Ethoxy Udenafil is a potent selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE5, this compound increases the levels of cGMP, which in turn leads to smooth muscle relaxation and increased blood flow .

Mode of Action

This compound works by inhibiting the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition leads to an increase in cGMP levels, which results in smooth muscle relaxation and increased blood flow. This is the primary mechanism through which this compound helps in the treatment of erectile dysfunction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide/cGMP pathway Nitric oxide released during sexual stimulation leads to the production of cGMP Under normal conditions, PDE5 degrades cGMP. This results in relaxation of the smooth muscles in the corpus cavernosum and increased blood flow, facilitating penile erection .

Pharmacokinetics

This compound has unique pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.0–1.5 hours and a T1/2 (half-life) of 11–13 hours . This relatively rapid onset and long duration of action make it suitable for both on-demand and once-daily use .

Result of Action

The primary result of this compound’s action is the facilitation of penile erection during sexual stimulation. This is achieved through the relaxation of penile arteries and corpus cavernosal smooth muscle, leading to increased penile blood flow . In addition, it has been suggested that long-term administration of Udenafil can ameliorate penile hypoxia and fibrosis induced by cavernous nerve resection .

Action Environment

The efficacy and tolerability of this compound can be influenced by various environmental factors. For instance, it has been found to be as effective in the treatment of diabetes mellitus-associated erectile dysfunction as other PDE5 inhibitors . More studies are needed to understand the influence of other environmental factors on the action, efficacy, and stability of this compound .

Future Directions

Udenafil, the parent compound of Despropoxy Ethoxy Udenafil, is being studied for various applications. For instance, Mezzion Pharma has received FDA approval for the use of Udenafil for Single Ventricle Heart Disease . Additionally, Udenafil has been found to be effective for relieving erectile dysfunction up to 12 hours after dosing . These developments may influence future research and applications of this compound.

properties

IUPAC Name |

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4S/c1-5-8-19-21-22(30(4)28-19)24(31)27-23(26-21)18-15-17(10-11-20(18)34-6-2)35(32,33)25-13-12-16-9-7-14-29(16)3/h10-11,15-16,25H,5-9,12-14H2,1-4H3,(H,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPSFLPHYGXVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301101660 | |

| Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

268204-07-5 | |

| Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=268204-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)

![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)